(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid
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Overview
Description
(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid is an organoboron compound with the molecular formula C3H6BN3O2 and a molecular weight of 126.91 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid typically involves the reaction of 2-methyl-2H-1,2,3-triazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 2-methyl-2H-1,2,3-triazole using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
(2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in biochemical research . The compound’s triazole ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
Comparison: Compared to these similar compounds, (2-Methyl-2H-1,2,3-triazol-4-yl)boronic acid offers unique advantages due to its triazole ring, which provides additional sites for interaction and enhances its versatility in chemical reactions . The presence of the methyl group also influences its reactivity and stability, making it a distinct and valuable compound in various applications .
Properties
Molecular Formula |
C3H6BN3O2 |
---|---|
Molecular Weight |
126.91 g/mol |
IUPAC Name |
(2-methyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-5-2-3(6-7)4(8)9/h2,8-9H,1H3 |
InChI Key |
NKPPGMSJFBPQAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(N=C1)C)(O)O |
Origin of Product |
United States |
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